molecular formula C10H17NO3S B7678340 N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide

カタログ番号: B7678340
分子量: 231.31 g/mol
InChIキー: QKYLOWVDVYNRLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide works by irreversibly binding to the mutant form of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutant form of EGFR, with minimal effects on normal cells. It has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, like all drugs, this compound may have some adverse effects on the body, which need to be studied further.

実験室実験の利点と制限

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide has several advantages for use in laboratory experiments. It is highly selective for the mutant form of EGFR, making it an ideal tool for studying the effects of EGFR signaling in cancer cells. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of this compound is that it is a relatively new drug, and its long-term effects on the body are not yet fully understood.

将来の方向性

There are several future directions for research on N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in treating NSCLC. Another area of research is the development of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is a need for further studies to elucidate the long-term effects of this compound on the body, particularly with regard to its potential for inducing drug resistance.
Conclusion:
In conclusion, this compound is a promising new drug for the treatment of NSCLC. Its high selectivity for the mutant form of EGFR, favorable pharmacokinetic profile, and demonstrated efficacy in clinical trials make it a valuable tool for cancer research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and long-term effects on the body.

合成法

The synthesis of N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide involves several steps, including the reaction of 4-chloro-6-iodoquinazoline with N-methyl-4-piperidone, followed by the reaction of the resulting intermediate with propargylamine and methanesulfonyl chloride. The final product is obtained by purification using column chromatography.

科学的研究の応用

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly selective for the mutant form of EGFR, which is commonly found in NSCLC patients. Clinical trials have demonstrated that this compound is highly effective in treating NSCLC patients with EGFR mutations, including those who have developed resistance to first-generation EGFR TKIs.

特性

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-3-6-11(2)15(12,13)9-10-4-7-14-8-5-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLOWVDVYNRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)CC1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。